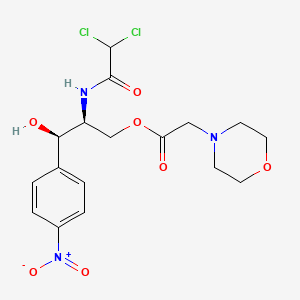
Sodium dioctyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dioctyldithiocarbamate is an organosulfur compound with the chemical formula C16H30NNaS2. It is a member of the dithiocarbamate family, which are known for their ability to form stable complexes with transition metals. This compound is typically used in various industrial applications, including as a flotation agent in mineral processing and as a vulcanization accelerator in the rubber industry.
Vorbereitungsmethoden
Sodium dioctyldithiocarbamate can be synthesized through the reaction of carbon disulfide with dioctylamine in the presence of sodium hydroxide. The reaction typically proceeds as follows: [ \text{CS}_2 + \text{HN(C}8\text{H}{17})_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}8\text{H}{17})_2 + \text{H}_2\text{O} ] This reaction is exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods often involve the use of aqueous solutions and controlled addition of reactants to ensure high yield and purity.
Analyse Chemischer Reaktionen
Sodium dioctyldithiocarbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its original form from disulfides.
Substitution: It can react with various metal salts to form metal-dithiocarbamate complexes.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions are typically metal-dithiocarbamate complexes, which are used in various industrial applications.
Wissenschaftliche Forschungsanwendungen
Sodium dioctyldithiocarbamate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent for transition metals, facilitating the study of metal-ligand interactions.
Biology: It is used in the study of enzyme inhibition and as a tool for investigating the role of metal ions in biological systems.
Industry: It is used as a flotation agent in mineral processing, a vulcanization accelerator in the rubber industry, and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism by which sodium dioctyldithiocarbamate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can inhibit the activity of metal-dependent enzymes or facilitate the removal of metal ions from biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity.
Vergleich Mit ähnlichen Verbindungen
Sodium dioctyldithiocarbamate can be compared with other dithiocarbamates such as sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. While all these compounds share the ability to form stable metal complexes, this compound is unique in its longer alkyl chains, which can influence its solubility and reactivity. Similar compounds include:
- Sodium diethyldithiocarbamate
- Zinc diethyldithiocarbamate
- Nickel diethyldithiocarbamate
These compounds are used in similar applications but may differ in their specific properties and effectiveness.
Eigenschaften
CAS-Nummer |
41776-15-2 |
|---|---|
Molekularformel |
C17H34NNaS2 |
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
sodium;N,N-dioctylcarbamodithioate |
InChI |
InChI=1S/C17H35NS2.Na/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
LAHATCIHENQQOP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)C(=S)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



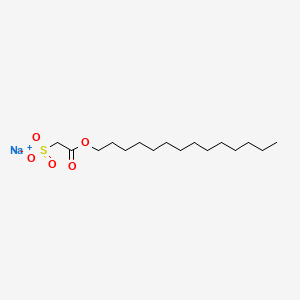



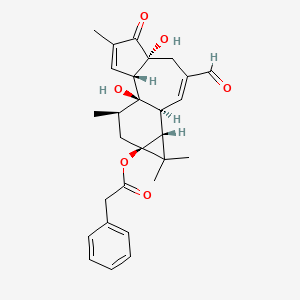

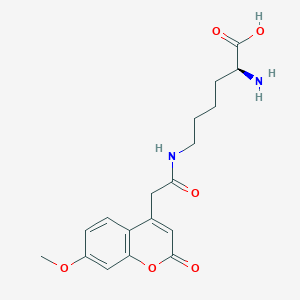
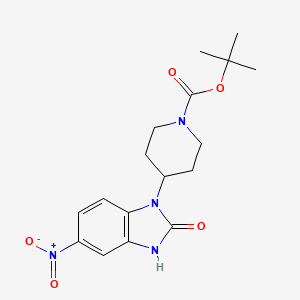
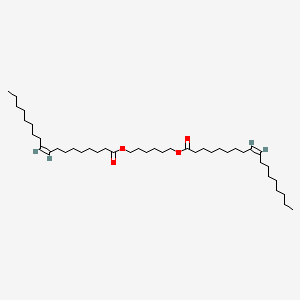
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)
